molecular formula C7H7BrFNO B1291996 4-Bromo-5-fluoro-2-methoxyaniline CAS No. 330794-03-1

4-Bromo-5-fluoro-2-methoxyaniline

Cat. No.: B1291996
CAS No.: 330794-03-1
M. Wt: 220.04 g/mol
InChI Key: WOFOKKKWMDHLEX-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . This compound is part of the aniline family, characterized by the presence of an amino group attached to an aromatic ring.

Mechanism of Action

Target of Action

This compound is often used as a laboratory reagent , and its specific biological targets may depend on the context of the experiment.

Mode of Action

As a laboratory reagent, it may interact with various biological targets depending on the specific experimental setup .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of potent inhibitors for various enzymes , suggesting that 4-Bromo-5-fluoro-2-methoxyaniline may also have potential applications in this area.

Pharmacokinetics

As a laboratory reagent, its bioavailability would likely depend on the specific experimental conditions .

Result of Action

Given its use as a laboratory reagent , its effects would likely depend on the specific biological targets and experimental conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool place and kept tightly closed to maintain its stability . It’s also incompatible with strong oxidizing agents, strong acids, and strong bases .

Biochemical Analysis

Biochemical Properties

4-Bromo-5-fluoro-2-methoxyaniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a reagent in the synthesis of inhibitors for enzymes such as anaplastic lymphoma kinase and Rho kinase . These interactions are crucial for studying the inhibition mechanisms and developing potential therapeutic agents.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are essential for cell signaling and regulation . This modulation can lead to changes in gene expression, impacting various cellular functions and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound has been shown to inhibit anaplastic lymphoma kinase and Rho kinase by binding to their active sites, preventing substrate access and subsequent enzymatic activity . These interactions lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place and at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting specific enzymes and modulating cellular processes. At higher doses, it can cause toxic or adverse effects, such as skin irritation, eye irritation, and respiratory issues . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity. For instance, its interaction with anaplastic lymphoma kinase and Rho kinase can affect the downstream metabolic pathways regulated by these enzymes . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes and distributed to specific cellular compartments, affecting its localization and accumulation . These properties are crucial for its biological activity and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, influencing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-methoxyaniline typically involves multiple steps. One common method starts with the nitration of 2,4-difluoronitrobenzene, followed by a reduction step to yield 4-fluoro-2-methoxyaniline. This intermediate is then subjected to bromination to produce the final compound . The reaction conditions often involve the use of methanol as a solvent and a base to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoro-2-methoxyaniline is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the aromatic ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-5-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFOKKKWMDHLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625089
Record name 4-Bromo-5-fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330794-03-1
Record name 4-Bromo-5-fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-fluoro-2-methoxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Sodium hydrosulfite (14.7 g, 84.4 mmol) was added to a solution of 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene (9.28 g, 37.12 mmol) in ethanol (180 mL) and water (130 mL) at 80° C. in three portions. After 5 hours the organic solvent was removed and the solid in aqueous layer was collected by filtration. The solid was further washed with heptane/ethyl acetate (3:2, 400 mL). The filtrate was evaporated to give 4-bromo-5-fluoro-2-methoxyaniline (3.29 g, 40%). 1H NMR (DMSO-d6) δ 3.75 (s, 3H), 5.22 (s, 2H), 6.56 (d, J=10.68 Hz, 2H), 6.94 (d, J=6.57 Hz, 2H).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a THF (20 mL) solution of 5-fluoro-2-methoxyaniline (1.76 g), a THF (30 mL) solution of pyridinium bromide perbromide (4.36 g) was added dropwise under ice-cooling, and the reaction solution was agitated for 30 minutes at room temperature. The solid which deposited from the reaction mixture was separated by filtering and the solid was washed by THF. After the obtained solid was dissolved with water and ethyl acetate, the aqueous layer was neutralized with a saturated sodium bicarbonate water, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (elution solvent: hexane-ethyl acetate system), and 1.83 mg of the title compound was obtained.
Quantity
1.76 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
4.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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